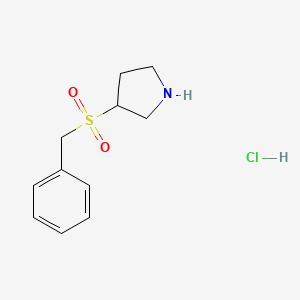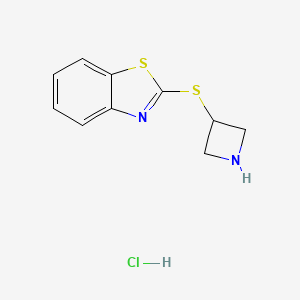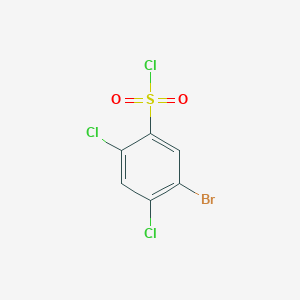
5-溴-2,4-二氯苯-1-磺酰氯
描述
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride: is a halogenated aromatic sulfonyl chloride compound. It is characterized by the presence of bromine, chlorine, and sulfonyl chloride functional groups attached to a benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
科学研究应用
Chemistry: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be employed in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties .
Industry: In industrial applications, 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of polymers and resins .
作用机制
Mode of Action
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride likely undergoes electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride. Factors such as pH, temperature, and the presence of other compounds could potentially affect its reactivity .
生化分析
Biochemical Properties
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. The sulfonyl chloride group in 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride reacts with nucleophilic groups such as amines and thiols in proteins, leading to the formation of sulfonamide and sulfonate esters. These interactions can modify the activity and function of the target biomolecules, thereby influencing biochemical pathways .
Cellular Effects
The effects of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key proteins and enzymes, 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride can alter cellular functions, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This modification can result in the inhibition or activation of enzyme activity, depending on the specific target and the nature of the interaction. Furthermore, 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride in animal models vary with dosage. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At higher doses, 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride can induce toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dose range leads to a marked increase in adverse effects .
Metabolic Pathways
5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. Additionally, 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride can influence the levels of metabolites by altering enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride are critical for its biochemical effects, as they determine the availability of the compound to target biomolecules .
Subcellular Localization
The subcellular localization of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles, where it exerts its effects on local biomolecules. The activity and function of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride are closely linked to its subcellular localization, as this determines the specific biomolecules it interacts with .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-Bromo-2,4-dichlorobenzene. This can be achieved by reacting 5-Bromo-2,4-dichlorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In industrial settings, the production of 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent product quality and minimizes the risk of hazardous by-products .
化学反应分析
Types of Reactions: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and sulfonyl chloride) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and sulfuric acid.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic or neutral conditions to facilitate the substitution of the sulfonyl chloride group.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, or sulfonothioate derivatives.
相似化合物的比较
5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride: Similar in structure but contains fluorine atoms instead of chlorine.
4-Bromo-2,6-dichlorobenzene-1-sulfonyl chloride: Similar in structure but with different positions of chlorine atoms.
Uniqueness: 5-Bromo-2,4-dichlorobenzene-1-sulfonyl chloride is unique due to its specific arrangement of bromine, chlorine, and sulfonyl chloride groups on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
属性
IUPAC Name |
5-bromo-2,4-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZBCRKHJULAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1043919-81-8 | |
| Record name | 5-bromo-2,4-dichlorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


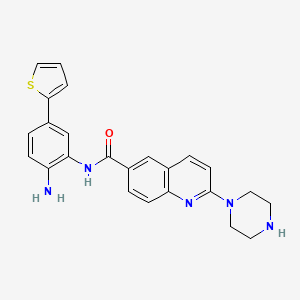



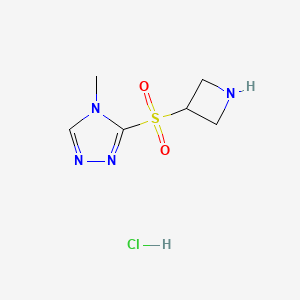
![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)
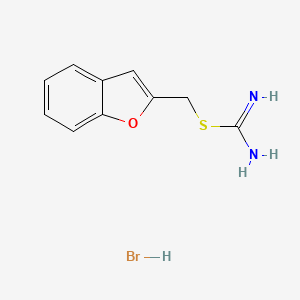
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1379093.png)
